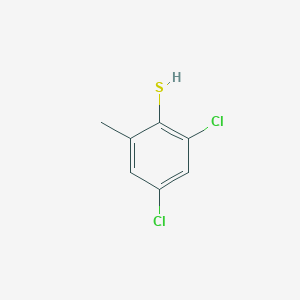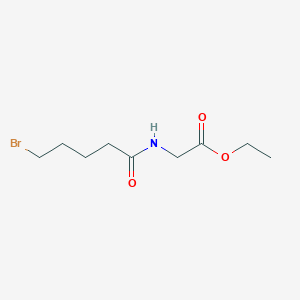
Ethyl(5-bromopentanoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(5-bromopentanoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group, a bromopentanoyl moiety, and a glycine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl(5-bromopentanoyl)glycinate typically involves the reaction of glycine ethyl ester hydrochloride with 5-bromopentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure the purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl(5-bromopentanoyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted glycinates.
Oxidation: Formation of 5-bromopentanoic acid derivatives.
Reduction: Formation of 5-bromopentanol derivatives.
Applications De Recherche Scientifique
Ethyl(5-bromopentanoyl)glycinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in peptide synthesis.
Medicine: Explored for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl(5-bromopentanoyl)glycinate involves its interaction with biological molecules through its functional groups. The bromine atom can participate in halogen bonding, while the ester and glycine moieties can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl glycinate hydrochloride: A simpler glycine derivative without the bromopentanoyl group.
Menthol glycinates: Compounds with a menthol moiety instead of the bromopentanoyl group.
Uniqueness: Ethyl(5-bromopentanoyl)glycinate is unique due to the presence of the bromopentanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C9H16BrNO3 |
|---|---|
Poids moléculaire |
266.13 g/mol |
Nom IUPAC |
ethyl 2-(5-bromopentanoylamino)acetate |
InChI |
InChI=1S/C9H16BrNO3/c1-2-14-9(13)7-11-8(12)5-3-4-6-10/h2-7H2,1H3,(H,11,12) |
Clé InChI |
KUDKXRRLFAYIHO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


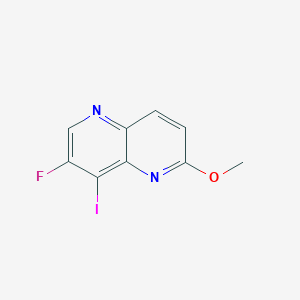
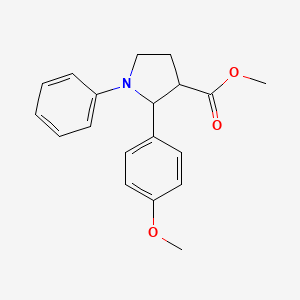
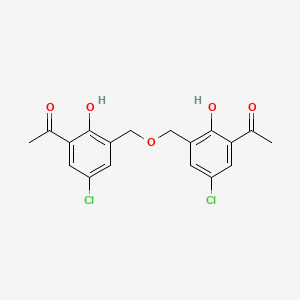

![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
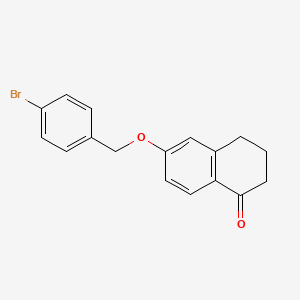
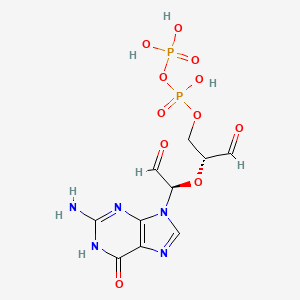
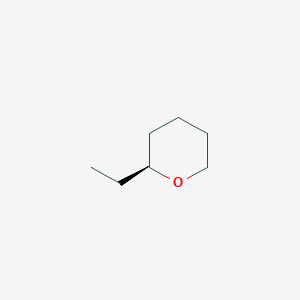
![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)
